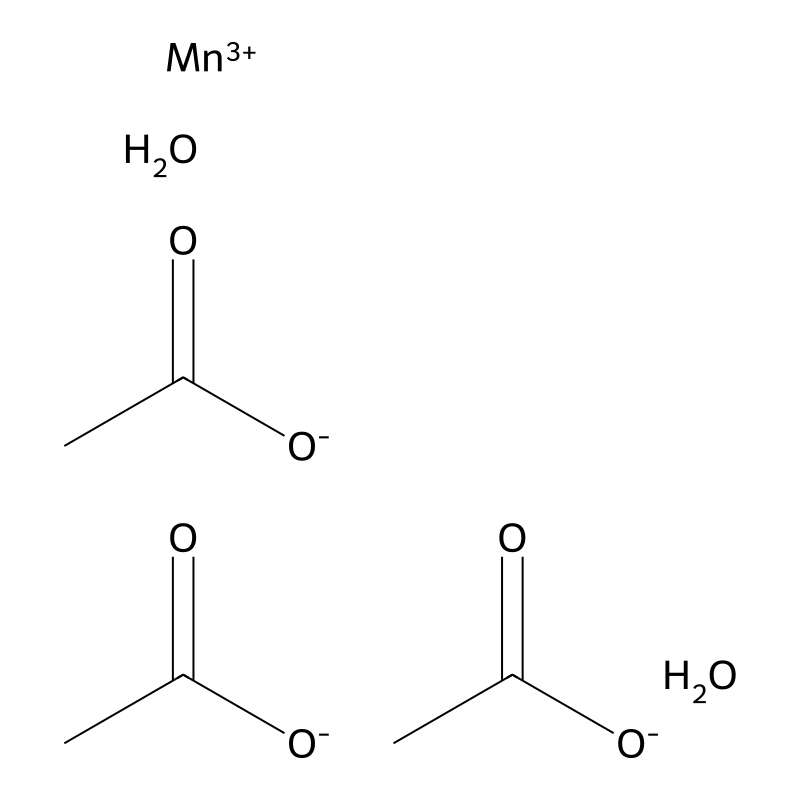

Manganese triacetate dihydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Canonical SMILES

Manganese(III) acetate dihydrate is a coordination compound featuring manganese in the +3 oxidation state. It functions as a mild and selective single-electron oxidizing agent in various organic syntheses, including radical cyclizations and α-keto-acetoxylations. This moderately water-soluble, brown crystalline solid also serves as a critical precursor for the synthesis of manganese-containing materials, such as manganese oxides used in batteries and supercapacitors. Unlike the more common and stable manganese(II) acetate, the Mn(III) form provides specific oxidative capabilities essential for targeted chemical transformations.

Substituting Manganese(III) acetate dihydrate with its anhydrous counterpart or with Manganese(II) acetate is often unviable due to significant differences in reactivity, solubility, and handling. The anhydrous form is reported to be slightly more reactive, which can alter reaction kinetics and selectivity in sensitive organic syntheses. Furthermore, the dihydrate's solubility in acetic acid is a key parameter for its use in many radical cyclization reactions, and altering the hydration state can impact dissolution and performance. Critically, substitution with Manganese(II) acetate is inappropriate for applications requiring the specific single-electron oxidative capacity of the Mn(III) state, as Mn(II) does not possess the same oxidizing power. The choice of the dihydrate is therefore a deliberate one for process consistency and achieving desired synthetic outcomes.

Precursor Purity: Enables High-Purity Synthesis of Mn(III) Acetate Dihydrate

The standard synthesis of high-purity Manganese(III) acetate dihydrate relies on the oxidation of Manganese(II) acetate tetrahydrate. One established method reports achieving a purity of 99.6% for the final Mn(III) acetate dihydrate product, as verified by potentiometric titration. Another common laboratory-scale synthesis starting from Manganese(II) acetate tetrahydrate and potassium permanganate in acetic acid yields the dihydrate product in high yield, reported as 82%. This contrasts with methods for producing the anhydrous form, which require the addition of acetic anhydride, a more hazardous and moisture-sensitive reagent.

| Evidence Dimension | Product Purity & Synthesis Yield |

| Target Compound Data | 99.6% purity achieved via oxidation of Mn(II) acetate tetrahydrate; 82% yield from Mn(II) acetate and KMnO4 |

| Comparator Or Baseline | Anhydrous form synthesis requires acetic anhydride, a more hazardous reagent. |

| Quantified Difference | High purity and yield are achievable through established, accessible synthesis routes for the dihydrate. |

| Conditions | Synthesis from Mn(II) acetate tetrahydrate in acetic acid, with oxidants like lead(IV) oxide or KMnO4. |

For applications demanding high purity and batch-to-batch consistency, procuring the dihydrate form, which is synthesized via well-documented, high-yield routes, reduces process variability and reagent handling risks.

Superior Precursor for Manganese Oxide (Mn3O4) Nanoparticle Synthesis

In the sol-gel synthesis of manganese oxide nanoparticles, the choice of the manganese salt precursor significantly impacts the final material's properties. When using Manganese(II) acetate as the precursor, the resulting nanoparticles are identified as Mn3O4. In a direct comparison, using Manganese(II) chloride under identical conditions produced MnO nanoparticles. The Mn3O4 phase is specifically noted for its application as an anode material in lithium-ion batteries. Therefore, for fabricating Mn3O4 nanostructures for battery applications, Manganese acetate is the appropriate precursor.

| Evidence Dimension | Resulting Manganese Oxide Phase |

| Target Compound Data | Mn3O4 nanoparticles |

| Comparator Or Baseline | Manganese(II) chloride precursor yields MnO nanoparticles |

| Quantified Difference | Different crystal phase (Mn3O4 vs. MnO) |

| Conditions | Sol-gel synthesis with oxalic acid in ethanol, followed by decomposition at 500°C. |

Procuring Manganese acetate is essential for researchers and manufacturers specifically targeting the Mn3O4 phase for applications like lithium-ion battery anodes, as other common manganese salts like the chloride yield a different, less suitable oxide phase under the same process conditions.

Processability Advantage: Defined Thermal Decomposition Pathway for Material Synthesis

Thermogravimetric analysis shows that the thermal decomposition of manganese acetate hydrates follows a distinct, two-stage pattern. The dihydrate form first undergoes dehydration between 25-130°C. This is followed by the main decomposition of the anhydrous salt between 260-350°C to form manganese oxide. This predictable, staged decomposition provides a clear processing window for its use as a precursor in synthesizing manganese oxide materials, allowing for controlled removal of water before the higher-temperature decomposition to the final oxide product. This behavior is crucial for controlling the morphology and crystallinity of the resulting materials.

| Evidence Dimension | Thermal Decomposition Stages |

| Target Compound Data | Dehydration: 25-130°C; Main Decomposition: 260-350°C |

| Comparator Or Baseline | General thermal decomposition behavior of metal acetates. |

| Quantified Difference | Provides a distinct temperature window for dehydration prior to oxide formation. |

| Conditions | Thermogravimetric analysis. |

This well-defined thermal behavior allows for precise process control in manufacturing, ensuring that the precursor material can be controllably converted into the desired manganese oxide phase, which is critical for applications in electronics and catalysis.

Precursor for Lithium-Ion Battery Anode Materials

Due to its demonstrated ability to yield the Mn3O4 nanoparticle phase, Manganese triacetate dihydrate is the preferred precursor for synthesizing high-performance anode materials for lithium-ion batteries. Its use ensures the formation of the correct oxide crystal structure, which is critical for electrochemical performance.

Selective Oxidations in Pharmaceutical and Fine Chemical Synthesis

As a mild and selective single-electron oxidant, this compound is ideally suited for complex organic syntheses where harsh oxidizing agents would lead to side reactions. It is particularly effective for radical cyclizations and α-keto-acetoxylations, key steps in the synthesis of complex molecules.

Controlled Fabrication of Doped Thin Films and Nanoparticles

The compound serves as a reliable manganese source in sol-gel processes for creating Mn-doped thin films and nanoparticles for supercapacitor applications. Its predictable thermal decomposition allows for precise control over the final material's composition and structure, which is essential for tuning electronic and optical properties.

References

Dates

Explore Compound Types